molecular formula C16H17N3OS B2669176 3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888444-60-8

3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2669176
CAS No.: 888444-60-8
M. Wt: 299.39
InChI Key: OPPDMKXXAREBMI-UHFFFAOYSA-N
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Description

The compound 3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS: 536703-99-8) is a pyrimidoindole derivative with a molecular formula of C19H17N3OS and a molecular weight of 335.4 g/mol . Its structure features a pyrimido[5,4-b]indol-4-one core substituted with a propenyl (allyl) group at position 3 and a propylsulfanyl group at position 2. Key physicochemical properties include an XLogP3 of 4.7, indicating moderate lipophilicity, and a topological polar surface area of 73.8 Ų, suggesting moderate solubility .

Properties

IUPAC Name

3-prop-2-enyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-3-9-19-15(20)14-13(18-16(19)21-10-4-2)11-7-5-6-8-12(11)17-14/h3,5-8,17H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPDMKXXAREBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H21N3O3S2C_{19}H_{21}N_3O_3S^2, with a molecular weight of 403.5 g/mol. Its IUPAC name is prop-2-enyl 7-methyl-4-oxo-2-propylsulfanyl-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate. The compound features a pyrido[2,3-d]pyrimidine core and various functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC19H21N3O3S2
Molecular Weight403.5 g/mol
IUPAC Nameprop-2-enyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
InChI KeyDPCXIZSGNBCZHP-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, indole-containing compounds have been reported to possess a wide range of bioactivities including anticancer effects against various human cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer) .

In a study examining a related compound series, the IC50 values against HCT116 ranged from 6.76 to 202.08 µg/mL, indicating promising cytotoxic effects . The ability of these compounds to induce apoptosis through mechanisms such as caspase activation further supports their potential as anticancer agents.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets including enzymes and receptors. The compound may inhibit certain pathways involved in cancer cell proliferation or activate apoptotic signaling cascades .

Other Biological Activities

In addition to its anticancer properties, compounds similar to this pyrimidine derivative have been noted for their antimicrobial and anti-inflammatory activities. Such compounds are often explored for their potential in treating infections and inflammatory diseases due to their ability to modulate immune responses .

Case Studies

Several studies have focused on the biological evaluation of structurally related compounds:

  • Cytotoxic Activity : A series of indole-based chalcones demonstrated varying degrees of cytotoxicity against cancer cell lines with some compounds showing lower IC50 values than standard chemotherapeutics .
  • Apoptosis Induction : Research highlighted that certain derivatives could significantly increase the levels of apoptotic markers such as caspase proteins in treated cells compared to controls .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • 3-(4-Methylphenyl) Derivative (CM858359) : This compound replaces the propenyl group with a 4-methylphenyl moiety. While retaining the propylsulfanyl group at position 2, the aromatic substituent may enhance π-π stacking interactions in biological targets but reduce conformational flexibility compared to the allyl group in the target compound .
  • 3-(4-Ethoxyphenyl) Derivative : The ethoxy group increases hydrophobicity (XLogP3: ~5.0 estimated) and steric bulk, which could influence membrane permeability and metabolic stability .

Substituent Variations at Position 2

  • 2-(Phenylethylsulfanyl) Derivative : This substituent (e.g., in 3-phenyl-2-[(1-phenylethyl)sulfanyl]-...) introduces aromaticity and a larger hydrophobic surface (logP: 5.2), which may enhance affinity for lipid-rich environments but reduce solubility .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 3-(4-Methylphenyl) Analog 3-(3-Methoxyphenyl) Analog 2-(Phenylethylsulfanyl) Analog
Molecular Weight 335.4 g/mol 365.5 g/mol 365.5 g/mol 397.5 g/mol
XLogP3 4.7 ~4.8 (estimated) 4.6 5.2
Hydrogen Bond Acceptors 3 4 4 4
Rotatable Bonds 4 4 4 6

The target compound’s 4 rotatable bonds and moderate logP balance flexibility and membrane permeability, while analogs with bulkier substituents (e.g., phenylethylsulfanyl) exhibit higher logP and reduced solubility.

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